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molecular formula C7H9NO3 B1223184 2-Isocyanatoethyl methacrylate CAS No. 30674-80-7

2-Isocyanatoethyl methacrylate

Cat. No. B1223184
M. Wt: 155.15 g/mol
InChI Key: RBQRWNWVPQDTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04639299

Procedure details

96.0 grams IEM was added to 77.0 grams (10% excess) caprolactam plus 0.17 grams dibutyltin dilaurate (DBTDL) under agitation at 75° C. over a period of 30 minutes, and held at 75° C. for a further 3 hours at which point the free NCO content had dropped to a trace by infrared spectroscopy. The product (IB) was a syrupy liquid.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
[Compound]
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5]CCC1.[C:9]([O-:22])(=[O:21])[CH2:10][CH2:11]CCCCCCCCC.[C:23]([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:9]([O:22][CH2:5][CH2:6][N:7]=[C:1]=[O:8])(=[O:21])[C:10]([CH3:23])=[CH2:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
0.17 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
Step Two
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C(=C)C)(=O)OCCN=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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